molecular formula C18H20N4O2S B2888255 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 377069-05-1

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2888255
CAS RN: 377069-05-1
M. Wt: 356.44
InChI Key: NDIFUDQSUFMQIC-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the molecular formula C24H26N4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone-based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .

Scientific Research Applications

Pharmacological Potential and Receptor Affinity

Pharmacological Evaluation and Receptor Ligands

New 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have shown affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential psychotropic activity. These derivatives exhibit antidepressant-like and anxiolytic-like activities in animal models, highlighting the significance of mixed 5-HT receptor ligands in developing new therapeutic agents (Chłoń-Rzepa et al., 2013).

Chemical Synthesis and Molecular Studies

Metal Complexes Synthesis

The synthesis and study of mixed ligand metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands have been reported. These complexes, characterized by spectroscopic methods, demonstrate the coordination of purine diones through nitrogen atoms, offering insights into the chemical behavior of these compounds and their potential applications in materials science (Shaker, 2011).

Sulfenation and Redox Sensing

The study of protein sulfenation, involving reactive intermediates like sulfenic acids, has utilized derivatives of purine diones for tagging and monitoring proteins. This research provides a foundation for understanding the role of post-translational modifications in protein regulation and the potential for developing redox-sensitive diagnostic tools (Charles et al., 2007).

Antioxidant Activity and DNA Interaction

Microwave-Assisted Synthesis for Antioxidant Evaluation

The microwave-assisted synthesis of coumarin-purine hybrids has been developed, with these compounds evaluated for their antioxidant activity. This approach showcases the versatility of purine derivatives in generating novel compounds with potential therapeutic benefits, including antioxidant properties (Mangasuli et al., 2019).

Analgesic and Anti-inflammatory Properties

Analgesic and Anti-inflammatory Evaluation

Studies on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have demonstrated significant analgesic and anti-inflammatory activities. These findings suggest that modifications to the purine-2,6-dione structure can lead to compounds with enhanced pharmacological properties, offering a pathway for the development of new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Future Directions

The future directions for the study of “1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione” could include further exploration of its synthesis, characterization, and potential applications. The compound’s cytotoxic and antioxidant activities could be of particular interest .

properties

IUPAC Name

1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-11-22-14-15(20(2)18(24)21(3)16(14)23)19-17(22)25-12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIFUDQSUFMQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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